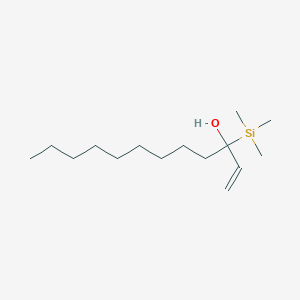
3-(Trimethylsilyl)dodec-1-EN-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trimethylsilyl)dodec-1-EN-3-OL is an organic compound with the molecular formula C15H32OSi. It contains a total of 48 bonds, including 16 non-hydrogen bonds, one multiple bond, ten rotatable bonds, one double bond, and one hydroxyl group . This compound is notable for its unique structure, which includes a trimethylsilyl group attached to a dodec-1-en-3-ol backbone.
Vorbereitungsmethoden
The synthesis of 3-(Trimethylsilyl)dodec-1-EN-3-OL can be achieved through various synthetic routes. One common method involves the reaction of dodec-1-ene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
3-(Trimethylsilyl)dodec-1-EN-3-OL undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as tetrabutylammonium fluoride (TBAF).
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and TBAF for substitution reactions. Major products formed from these reactions include the corresponding carbonyl compounds, saturated alcohols, and substituted derivatives .
Wissenschaftliche Forschungsanwendungen
3-(Trimethylsilyl)dodec-1-EN-3-OL has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems, particularly in the context of chemical signaling.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Trimethylsilyl)dodec-1-EN-3-OL involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, allowing it to interact more effectively with lipid membranes and other hydrophobic environments. The hydroxyl group can form hydrogen bonds with target molecules, facilitating specific interactions and reactions .
Vergleich Mit ähnlichen Verbindungen
3-(Trimethylsilyl)dodec-1-EN-3-OL can be compared with other similar compounds, such as:
Dodec-1-en-3-ol: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
Trimethylsilyl derivatives of other alkenes: Share the trimethylsilyl group but differ in the length and structure of the alkene backbone.
The uniqueness of this compound lies in its specific combination of the trimethylsilyl group and the dodec-1-en-3-ol backbone, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
72551-27-0 |
|---|---|
Molekularformel |
C15H32OSi |
Molekulargewicht |
256.50 g/mol |
IUPAC-Name |
3-trimethylsilyldodec-1-en-3-ol |
InChI |
InChI=1S/C15H32OSi/c1-6-8-9-10-11-12-13-14-15(16,7-2)17(3,4)5/h7,16H,2,6,8-14H2,1,3-5H3 |
InChI-Schlüssel |
LZTRURASFDQRNW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(C=C)(O)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3Z)-N-(2-Chlorophenyl)-1-azabicyclo[2.2.2]octan-3-imine](/img/structure/B14462160.png)
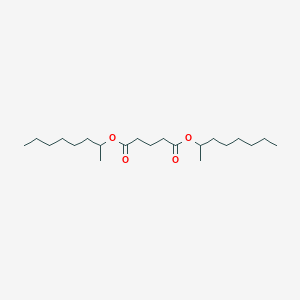
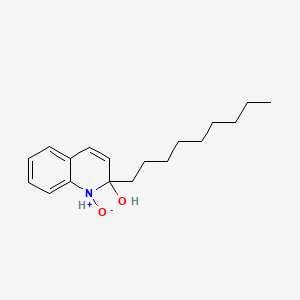
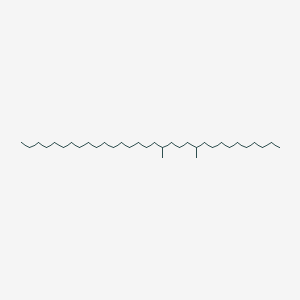
![(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine](/img/structure/B14462182.png)
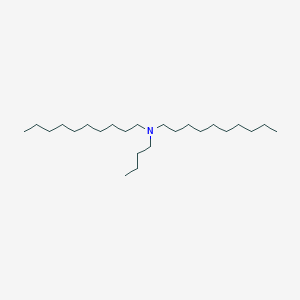


![7-[2-[bis(2-hydroxyethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B14462204.png)

![1-[(2-Sulfanylpropanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14462219.png)
![1,1',1''-({[(2S)-1-(Benzyloxy)-4-carboxylato-1-oxobutan-2-yl]amino}methanetriyl)tribenzene](/img/structure/B14462222.png)
![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 4-amino-5'-(diethylamino)-](/img/structure/B14462226.png)
![3-(3-Oxobutyl)bicyclo[3.1.1]heptan-2-one](/img/structure/B14462245.png)
